molecular formula C6H5N3O3 B1268314 3-Carbamoylpyrazine-2-carboxylic acid CAS No. 67367-37-7

3-Carbamoylpyrazine-2-carboxylic acid

Cat. No.: B1268314
CAS No.: 67367-37-7
M. Wt: 167.12 g/mol
InChI Key: VIBWYIDVHOAVJB-UHFFFAOYSA-N
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Description

3-Carbamoylpyrazine-2-carboxylic acid is an organic compound with the molecular formula C6H5N3O3. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both a carbamoyl group and a carboxylic acid group attached to the pyrazine ring.

Scientific Research Applications

3-Carbamoylpyrazine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and coordination complexes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals

Safety and Hazards

The safety information for 3-Carbamoylpyrazine-2-carboxylic acid indicates that it has a GHS07 pictogram. The signal word is “Warning”. Hazard statements include H317 and H319. Precautionary statements include P280, P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoylpyrazine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with pyrazine-2,3-dicarboxylic acid.

    Amidation: The carboxylic acid group at the 3-position is converted to an amide group using reagents such as ammonia or amines under suitable conditions.

    Hydrolysis: The resulting amide can be hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoyl or carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Carbamoylpyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamoyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the carbamoyl group, making it less versatile in certain chemical reactions.

    3-Aminopyrazine-2-carboxylic acid: Contains an amino group instead of a carbamoyl group, leading to different reactivity and applications.

    Pyrazine-2,3-dicarboxylic acid: Contains two carboxylic acid groups, offering different chemical properties and uses.

Uniqueness

3-Carbamoylpyrazine-2-carboxylic acid is unique due to the presence of both carbamoyl and carboxylic acid groups, which provide a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

3-carbamoylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h1-2H,(H2,7,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBWYIDVHOAVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339524
Record name 3-carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67367-37-7
Record name 3-carbamoylpyrazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazine-2,3-dicarboxylic acid monoamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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